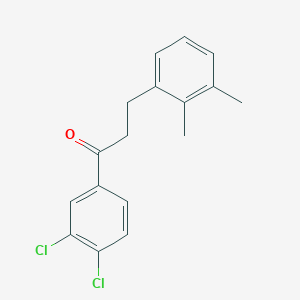

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

CAS No.: 898793-29-8

Cat. No.: VC7823307

Molecular Formula: C17H16Cl2O

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898793-29-8 |

|---|---|

| Molecular Formula | C17H16Cl2O |

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |

| Standard InChI Key | UBWHBUCBDPMMPQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

| Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Introduction

Chemical Identification and Structure

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-29-8) is a synthetic organic compound belonging to the diaryl ketone class. Its molecular formula is C₁₇H₁₆Cl₂O, with a molecular weight of 307.21 g/mol . The structure comprises a propiophenone backbone with two chlorine substituents at the 3' and 4' positions on one phenyl ring and a 2,3-dimethylphenyl group attached to the ketone moiety .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆Cl₂O | |

| Molecular Weight | 307.21 g/mol | |

| Boiling Point | 444.9 ± 45.0°C (predicted) | |

| Density | 1.206 ± 0.06 g/cm³ (predicted) | |

| Flash Point | 183.3°C |

Synthesis and Manufacturing

The synthesis of 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation, a method common for aryl ketone derivatives. Key steps include:

-

Acylium Ion Formation: A chlorinated acyl chloride (e.g., 3,4-dichlorobenzoyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The acylium ion reacts with 2,3-dimethylbenzene under controlled conditions (inert atmosphere, low temperature) to form the final product .

Industrial production may employ continuous flow reactors to optimize yield and minimize side reactions .

Chemical Reactivity and Functional Groups

The compound’s reactivity is governed by its dichloro substituents and ketone group:

-

Electrophilic Nature: The ketone carbonyl enhances susceptibility to nucleophilic addition (e.g., Grignard reagents) .

-

Chlorine Substituents: The 3',4'-dichloro groups influence electronic properties, increasing electrophilicity at the aromatic ring and potential for meta-directing effects in further substitutions .

Key Reactions:

| Reaction Type | Example | Outcome |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid derivatives |

| Reduction | LiAlH₄ or NaBH₄ | Secondary alcohol formation |

| Substitution | Nucleophilic attack (e.g., amines) | Chlorine displacement products |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example:

-

Anticancer Agents: Structural analogs with halogen substituents exhibit cytotoxicity against cancer cell lines via enzyme inhibition or receptor modulation .

-

Antimicrobial Compounds: Chlorinated derivatives may disrupt microbial membranes or interfere with metabolic pathways .

Materials Science

-

Organic Electronics: The dichloro-phenyl group’s electron-withdrawing effects can modulate optical properties in materials like OLEDs .

Comparative Analysis with Structural Analogues

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume